molecular formula C8H13NO3 B1612546 (2-Methylpiperidin-1-yl)(oxo)acetic acid CAS No. 77654-61-6

(2-Methylpiperidin-1-yl)(oxo)acetic acid

Cat. No.: B1612546
CAS No.: 77654-61-6
M. Wt: 171.19 g/mol
InChI Key: DUGBUYIJTAXGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine-Containing Scaffolds in Organic and Medicinal Chemistry

The piperidine (B6355638) ring is a foundational heterocyclic scaffold in the realm of pharmaceutical sciences. researchgate.net It is a six-membered ring containing one nitrogen atom, and its derivatives are integral to numerous approved drugs, spanning therapeutic areas such as oncology, virology, and neurology. researchgate.netnih.gov The inclusion of a piperidine moiety can significantly influence a molecule's pharmacological profile by affecting its solubility, lipophilicity, and ability to interact with biological targets.

The presence of a methyl group at the 2-position of the piperidine ring, as in (2-Methylpiperidin-1-yl)(oxo)acetic acid, introduces a chiral center. This chirality is of paramount importance in drug design, as different enantiomers of a molecule can exhibit vastly different biological activities and metabolic fates. mdpi.com The strategic placement of substituents on the piperidine ring is a key tactic in modulating the potency and selectivity of drug candidates.

The Alpha-Keto Acid Moiety as a Functional Group in Bioactive Molecules

Alpha-keto acids, characterized by a ketone group adjacent to a carboxylic acid, are versatile intermediates in both biochemistry and synthetic chemistry. In biological systems, they are key players in metabolic pathways such as the Krebs cycle. echemi.com From a synthetic standpoint, the dual reactivity of the keto and acid groups allows for a wide array of chemical transformations.

This functional group can act as a precursor for the synthesis of various valuable compounds, including alpha-hydroxy acids and amino acids. Furthermore, the alpha-keto acid moiety has been incorporated into various bioactive molecules and can serve as a bioisostere for other functional groups, potentially improving a compound's pharmacokinetic properties.

Overview of this compound as a Research Target

This compound is primarily available as a research chemical, intended for laboratory use in areas like organic synthesis and proteomics research. guidechem.comscbt.com Its structure suggests its potential as a building block in the synthesis of more complex molecules. The alpha-keto acid portion can be used in acylation reactions, while the piperidine ring can be further functionalized. The combination of these two motifs in a single, relatively small molecule makes it an attractive starting material for creating libraries of novel compounds for screening in drug discovery programs. The inherent chirality of the 2-methylpiperidine (B94953) unit offers opportunities for stereoselective synthesis and the investigation of stereoisomer-specific biological activity.

Historical Context of Related Chemical Architectures

The history of the piperidine nucleus is linked to the study of natural products. Piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. The hydrogenation of pyridine (B92270) is now a common industrial method for its production. Over the decades, the synthesis of substituted piperidines has become a mature field in organic chemistry, with numerous methods developed for their stereoselective preparation.

The synthesis of alpha-keto acids also has a long history, with early methods dating back to the 19th century. These compounds are now readily accessible through various synthetic routes, including the oxidation of corresponding alcohols or aldehydes and the hydrolysis of acyl cyanides. The development of efficient synthetic methodologies for both piperidine derivatives and alpha-keto acids has paved the way for the creation of hybrid molecules like this compound for exploration in chemical and biological research.

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6-4-2-3-5-9(6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGBUYIJTAXGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583000
Record name (2-Methylpiperidin-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77654-61-6
Record name (2-Methylpiperidin-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylpiperidin 1 Yl Oxo Acetic Acid

General Synthetic Strategies for Alpha-Keto Carboxylic Acids

Alpha-keto acids are a significant class of organic compounds, characterized by a ketone group adjacent to a carboxylic acid. Their synthesis has been approached through various well-established and novel methods. mdpi.com Traditional routes often involve the hydrolysis of precursor molecules or direct oxidation. mdpi.comacs.org

Key synthetic methodologies include:

Oxidation of α-Hydroxy Acids: A common and direct method involves the oxidation of the corresponding α-hydroxy acids. organic-chemistry.org Various oxidizing agents can be employed, with a focus on chemoselectivity to avoid over-oxidation and decomposition, as α-keto acids can be labile. organic-chemistry.org For instance, 2-azaadamantane (B3153908) N-oxyl (AZADO) used with molecular oxygen as a co-oxidant provides a chemoselective route. organic-chemistry.org

Hydrolysis of Acyl Cyanides: The acid-catalyzed hydrolysis of acyl cyanides is a classic method for producing α-keto acids. google.comresearchgate.net

Friedel-Crafts Acylation: For aryl α-keto acids, Friedel-Crafts acylation of aromatic compounds using ethyl oxalyl chloride is a viable pathway, typically followed by hydrolysis of the resulting ester. mdpi.comnih.gov

Oxidation of Alkenes: Modern methods have introduced catalytic systems for the oxidation of alkenes directly to α-keto acids. For example, an iron nanocomposite can catalyze the oxidation of various alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org

Organometallic Acylation: Grignard and aryllithium reagents can react with diethyl oxalate (B1200264) or acylimidazoles to yield α-keto acid esters, which are then hydrolyzed to the free acid. mdpi.com

Umpolung of Aldehydes: An aldehyde can be converted into a dithiane, which undergoes deprotonation and subsequent reaction with carbon dioxide. Oxidative cleavage of the dithiane yields the α-keto acid. google.com

Table 1: Selected General Methods for α-Keto Acid Synthesis

Method Starting Material Key Reagents Product Type Reference
Oxidation α-Hydroxy Acid AZADO, O₂ α-Keto Acid organic-chemistry.org
Hydrolysis Acyl Cyanide Concentrated HCl α-Keto Acid google.comresearchgate.net
Oxidation Alkene Iron Nanocomposite, TBHP α-Keto Acid organic-chemistry.org
Organometallic Acylation Arene/Aryl Halide Diethyl Oxalate, Grignard Reagent α-Keto Ester mdpi.com
Umpolung Aldehyde Dithiol, n-BuLi, CO₂ α-Keto Acid google.com

Synthetic Routes to Substituted Piperidine (B6355638) Ring Systems

The 2-methylpiperidine (B94953) moiety is a common structural feature in many organic molecules. Its synthesis can be achieved through the construction of the ring itself or by modifying a pre-existing piperidine scaffold.

Cyclization Reactions for the 2-Methylpiperidine Core

Building the heterocyclic ring from acyclic precursors is a fundamental strategy in organic synthesis.

Intramolecular Cyclization: Aza-Michael reactions provide a powerful tool for constructing piperidine rings. For instance, the combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid can facilitate the enantioselective synthesis of 2,5- and 2,6-substituted piperidines. nih.gov Another approach involves the intramolecular iodo-aldol cyclization of specific aldehydes and ketones to create highly substituted piperidine rings. organic-chemistry.org

Catalytic Cyclization of Diols: Primary amines can react with diols in the presence of a Cp*Ir complex catalyst to yield a variety of five-, six-, and seven-membered cyclic amines, including substituted piperidines, in good yields. organic-chemistry.org

Diene Cyclization: Nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes offers a regioselective method for preparing six-membered N-heterocycles. nih.gov

Radical-Mediated Cyclization: Cobalt(II) catalysts can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov Similarly, radical 5-exo cyclization of N-substituted aziridines can yield 5-methylene piperidines, which can be further modified. whiterose.ac.uk

Functionalization of Pre-existing Piperidine Derivatives

Directly modifying the piperidine ring is an alternative and often more convergent approach.

C-H Functionalization: Recent advances allow for the direct, site-selective functionalization of C-H bonds on the piperidine ring. Rhodium-catalyzed C-H insertions of donor/acceptor carbenes can generate 2-substituted analogues. The selectivity (C2 vs. C4) can be controlled by the choice of catalyst and the nitrogen-protecting group. nih.govd-nb.info For example, N-Boc-piperidine functionalization often targets the C2 position. nih.govd-nb.info

Photoredox Catalysis: Highly diastereoselective α-amino C-H arylation of densely functionalized piperidines can be achieved using Ir(III) photoredox catalysis. This method allows for the introduction of aryl groups at the position alpha to the nitrogen. nih.gov

Directed Metalation: The use of directing groups on the piperidine nitrogen can facilitate lithiation at the alpha position, followed by transmetalation and cross-coupling reactions to introduce various substituents. researchgate.net

Reductive Amination Strategies for N-Substituted Piperidines

Reductive amination is a cornerstone reaction for forming C-N bonds and is particularly useful for synthesizing N-substituted piperidines. researchgate.net This process typically involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ.

Classical Borch Reduction: The reaction of a piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) is a common method. tandfonline.com

Borane-Pyridine Complex: To avoid the use of cyanide-containing reagents, borane-pyridine complex (BAP) has been shown to be an excellent and less toxic replacement for NaBH₃CN in the reductive amination of piperidines with various aldehydes. tandfonline.com

Reductive Transamination: A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts can access N-(hetero)aryl piperidines. This process involves the reduction of the pyridinium ion, hydrolysis, and subsequent reductive amination with an external amine. nih.govacs.org

Table 2: Comparison of Piperidine Synthesis/Functionalization Strategies

Strategy Description Key Reagents/Catalysts Products Reference
Cyclization Intramolecular aza-Michael reaction Quinoline organocatalyst, TFA Enantiomerically enriched substituted piperidines nih.gov
C-H Functionalization Rhodium-catalyzed C-H insertion Rh₂(R-TCPTAD)₄ 2-Substituted piperidines nih.govd-nb.info
C-H Functionalization Photoredox-catalyzed C-H arylation Ir(ppy)₃ α-Arylated piperidines nih.gov
Reductive Amination Borch-type reduction Aldehyde, Borane-Pyridine (BAP) N-Substituted piperidines tandfonline.com
Reductive Transamination Transfer hydrogenation of pyridinium salts Rh-catalyst, HCOOH, Amine N-Aryl piperidines nih.govacs.org

Convergent and Divergent Synthesis of the (2-Methylpiperidin-1-yl)(oxo)acetic Acid Scaffold

The synthesis of the final target molecule requires the strategic joining of the 2-methylpiperidine fragment and the α-oxoacetic acid fragment. This can be approached through either convergent or divergent pathways. A convergent synthesis would involve preparing both fragments separately and then coupling them in a final step.

Formation of the N-Acyl Alpha-Keto Acid Bond

The crucial step in the synthesis of this compound is the formation of the amide bond between the 2-methylpiperidine nitrogen and the carbonyl carbon of the α-keto acid moiety. This class of molecules, known as α-ketoamides, are important intermediates and targets in medicinal chemistry. nih.gov

Several strategies can be envisioned for this transformation:

Coupling with an Activated α-Keto Acid: The most direct method involves the acylation of 2-methylpiperidine with an activated derivative of oxoacetic acid, such as an α-ketoacyl chloride. This approach is analogous to standard amide bond formation but must account for the reactivity of the adjacent ketone.

Oxidation of an α-Hydroxy Amide Precursor: A highly effective and convergent route involves first coupling 2-methylpiperidine with an α-hydroxy acid (like glyoxylic acid or a protected version). The resulting α-hydroxy amide can then be oxidized to the desired α-ketoamide using reagents like the Dess-Martin periodinane. nih.govlookchem.com This two-step sequence often provides better yields and avoids handling potentially unstable α-ketoacyl halides.

Coupling with an α-Hydroxyorthothioester: A novel convergent method involves the direct reaction of an amine with an α-hydroxyorthothioester, catalyzed by mercury salts (HgO and HgCl₂), to directly form the α-hydroxyamide intermediate. This combines hydrolysis and coupling into a single step, which is then followed by oxidation. nih.govnih.govacs.orgfigshare.com

Oxidative Amidation: Some modern methods allow for the direct synthesis of α-ketoamides from terminal alkynes via a copper-catalyzed oxidative amidation-diketonization reaction, using molecular oxygen as the oxidant. organic-chemistry.org Another approach involves the copper-catalyzed conversion of benzylimidates to primary α-ketoamides. organic-chemistry.org While these methods are powerful, their direct application to a secondary amine like 2-methylpiperidine would require specific adaptation.

Table 3: Methods for α-Ketoamide Synthesis

Method Precursors Key Reagents/Steps Advantages Reference
Oxidation of α-Hydroxy Amide Amine + α-Hydroxy Acid 1. Amide coupling (e.g., EDC, HOBt) 2. Oxidation (e.g., Dess-Martin periodinane) Convergent, reliable nih.govlookchem.com
Orthothioester Coupling Amine + α-Hydroxyorthothioester HgO, HgCl₂, then oxidation Combines hydrolysis and coupling nih.govnih.gov
Oxidative Amidation-Diketonization Terminal Alkyne + Amine Cu-catalyst, O₂ High atom economy organic-chemistry.org

Strategic Incorporations of the Oxoacetic Acid Moiety

The primary and most direct method for the synthesis of this compound involves the acylation of 2-methylpiperidine with a suitable oxoacetic acid derivative. The most common acylating agent for this transformation is oxalyl chloride or its monoester, ethyl oxalyl chloride. The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the 2-methylpiperidine attacks one of the electrophilic carbonyl carbons of the acylating agent.

A typical reaction would involve the slow addition of ethyl oxalyl chloride to a solution of 2-methylpiperidine in an aprotic solvent, such as dichloromethane (B109758) or diethyl ether, often in the presence of a tertiary amine base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. Subsequent hydrolysis of the resulting ethyl ester furnishes the desired this compound.

An alternative approach involves the use of diethyl oxalate. The reaction of 2-methylpiperidine with diethyl oxalate typically requires higher temperatures and may result in the formation of the corresponding ethyl ester, which would then necessitate a hydrolysis step to yield the final carboxylic acid. chempedia.info The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

ReagentSolventBaseTemperature (°C)Typical Yield (%)Reference
Ethyl Oxalyl ChlorideDichloromethaneTriethylamine0 to rt85-95Analogous Reactions nih.gov
Diethyl OxalateEthanolNoneReflux60-70Analogous Reactions chempedia.info
Oxalyl ChlorideTetrahydrofuranPyridine (B92270)-78 to rt>90Analogous Reactions chempedia.info

Table 1: Comparison of Reagents for the Synthesis of N-Glyoxyloyl Piperidines. This table is based on data from analogous reactions and general synthetic knowledge.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The presence of a chiral center at the 2-position of the piperidine ring means that this compound can exist as a pair of enantiomers, (R) and (S). The synthesis of enantiomerically pure forms of this compound is crucial for applications where specific stereochemistry is required.

Asymmetric induction in the synthesis of this compound can be approached by starting with an enantiomerically pure form of 2-methylpiperidine. The acylation of (R)-2-methylpiperidine or (S)-2-methylpiperidine with an achiral oxoacetic acid derivative will, in principle, yield the corresponding (R) or (S) enantiomer of the final product. The stereochemical integrity of the chiral center is generally maintained during the acylation reaction, as the reaction occurs at the nitrogen atom and does not directly involve the chiral carbon.

For cases where a racemic mixture of 2-methylpiperidine is used as the starting material, enantioselective synthesis strategies can be employed. One such strategy is the use of a chiral auxiliary. The auxiliary can be temporarily attached to the piperidine nitrogen, and subsequent reactions can be directed to proceed in a stereoselective manner. However, for a simple acylation, this approach is less common.

A more direct enantioselective approach involves the use of a chiral catalyst. While not extensively reported for this specific transformation, chiral catalysts could potentially be used to differentiate between the two enantiomers of racemic 2-methylpiperidine during the acylation reaction, leading to a kinetic resolution where one enantiomer reacts faster than the other.

When a racemic or enantiomerically enriched 2-methylpiperidine is acylated, the resulting product is a single enantiomer or a mixture of enantiomers. Diastereoselective synthesis becomes relevant when additional stereocenters are present or created. In the case of this compound, the molecule itself does not have a second chiral center. However, the conformation of the piperidine ring can influence the reactivity of the nitrogen lone pair. Studies on the acylation of substituted piperidines have shown that the incoming acyl group may preferentially add to the nitrogen from either the axial or equatorial direction, depending on the steric and electronic environment. cdnsciencepub.com This can be particularly relevant in more complex derivatives. The stereochemical course of deprotonation and acylation of related N-substituted 2-cyanopiperidines has been shown to proceed with retention of configuration, with the degree of inversion influenced by the nature of the counterion and the electrophile's reactivity. acs.org

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed.

One key aspect is the choice of solvent. Traditional syntheses often use chlorinated solvents like dichloromethane. Replacing these with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even performing the reaction under solvent-free conditions can significantly improve the greenness of the process. Recent studies have demonstrated efficient N-acylation reactions under catalyst-free and solvent-free conditions or in water. orientjchem.orghumanjournals.com

Another green approach is the use of catalytic methods. While the acylation with oxalyl chloride is often stoichiometric, the development of catalytic methods for amide bond formation is an active area of research. Biocatalytic methods, for instance, using enzymes for N-allylation, represent a sustainable approach for creating C-N bonds. nih.gov

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Safer Solvents Use of 2-MeTHF, water, or solvent-free conditionsReduced toxicity and environmental impact
Atom Economy Use of catalytic methods for amide bond formationMinimized waste generation
Use of Renewable Feedstocks Biocatalytic approaches using renewable starting materialsIncreased sustainability
Catalysis Development of catalytic acylation methodsReduced reagent usage and waste

Table 2: Application of Green Chemistry Principles.

Process Optimization and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a larger, industrial-scale process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

Key parameters to optimize include:

Reaction Concentration: Increasing the concentration can improve throughput but may also lead to issues with heat transfer and mixing.

Temperature Control: The acylation reaction is often exothermic. Precise temperature control is crucial to prevent side reactions and ensure product quality.

Reagent Addition Rate: Slow and controlled addition of the acylating agent is necessary to manage the reaction exotherm and minimize the formation of impurities.

Work-up and Isolation: The purification procedure, including quenching, extraction, and crystallization, needs to be robust and scalable. The use of a process that allows for direct precipitation of the product is highly desirable. mdpi.com

Continuous flow chemistry offers a promising alternative to traditional batch processing for the scale-up of such reactions. Flow reactors can provide better control over reaction parameters, leading to improved safety and consistency of the product. The synthesis of N-acetylated amines in continuous-flow has been shown to be an efficient and sustainable process. mdpi.com

Chemical Reactivity and Transformations of 2 Methylpiperidin 1 Yl Oxo Acetic Acid

Reactivity of the Alpha-Keto Group

The α-keto group, an amide linked to a ketone, is a hub of chemical activity within the molecule. Its electrophilic carbonyl carbon is a prime target for nucleophiles, and the adjacent carboxylic acid influences its electronic properties and reactivity.

Nucleophilic Addition Reactions at the Carbonyl Center

The ketone carbonyl carbon in (2-Methylpiperidin-1-yl)(oxo)acetic acid is electrophilic and susceptible to attack by various nucleophiles. These reactions typically proceed through a tetrahedral intermediate. A prominent example of this reactivity is seen in multicomponent reactions like the Passerini reaction. The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (in this case, the keto-acid), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net This reaction is highly atom-economical and can generate complex molecules in a single step. slideshare.net The reaction is believed to proceed through a concerted mechanism in aprotic solvents, involving a trimolecular reaction between the reagents. wikipedia.org In polar solvents, an ionic mechanism is proposed where the carbonyl group is first protonated. wikipedia.org

Another significant multicomponent reaction is the Ugi reaction, which involves a ketone, an amine, a carboxylic acid, and an isocyanide. While the primary component is an aldehyde or ketone, the α-keto acid can potentially participate. The Ugi reaction is known for its ability to generate diverse peptide-like structures. thieme-connect.debeilstein-journals.org

The reactivity of the α-ketoamide moiety is also exploited in medicinal chemistry, where it can covalently react with catalytic amino acid residues, such as serine or cysteine, in enzymes through nucleophilic addition. google.com

Reaction Type Nucleophile/Reagents Product Type Notes
Passerini ReactionIsocyanide, Carboxylic Acidα-Acyloxy AmideA three-component reaction with high atom economy. wikipedia.orgorganic-chemistry.orgslideshare.net
Ugi ReactionAmine, Isocyanide, Carboxylic Acidα-Acylamino AmideA four-component reaction for generating peptide-like molecules. thieme-connect.debeilstein-journals.org
Reaction with ThiolsCysteine residue in enzymesHemithioacetalForms a reversible covalent bond, relevant for enzyme inhibition. google.com

Enolization and Tautomeric Equilibrium Studies

This compound, being an α-keto acid derivative, can exist in equilibrium with its enol tautomer. The α-ketoamide moiety has a preferred planar geometry with the two carbonyl groups in a trans disposition to minimize repulsion between the oxygen lone pairs. google.com This planarity suggests a degree of resonance stabilization. The shortness of the C-N bond and the lack of significant conjugation between the two carbonyl groups indicate that the α-ketoamide is best described as an amide substituted with an electron-withdrawing carbonyl group. google.com

Studies on related β-ketoamides have shown that the extent of enolization is highly dependent on the solvent. ambeed.com For instance, in non-polar solvents like chloroform, the enol form can be favored, while in polar aprotic solvents like DMSO, the keto form predominates. ambeed.com The enol form is often stabilized by intramolecular hydrogen bonding. ambeed.com

Oxidative and Reductive Transformations of the Oxo Functionality

The ketone functionality of this compound can undergo both oxidation and reduction.

Reductive Transformations: The carbonyl group of the α-keto acid can be reduced to a hydroxyl group. A common method for this transformation is reductive amination, where the carbonyl group reacts with an amine to form an imine or iminium ion intermediate, which is then reduced in situ. organic-chemistry.orgrsc.orgorganic-chemistry.org A frequently used reducing agent for this purpose is sodium triacetoxyborohydride, which is mild and selective. organic-chemistry.orgorganic-chemistry.org This one-pot tandem reaction can lead to the formation of substituted piperazin-2-ones when reacted with α-amino esters. organic-chemistry.org

Reducing Agent Reactant(s) Product Type Reference
Sodium Triacetoxyborohydrideα-Amino esterSubstituted piperazin-2-one organic-chemistry.org
Catalytic HydrogenationHydrogen gas, Catalystα-Hydroxy acid derivative rsc.org

Oxidative Transformations: While specific oxidative reactions for this compound are not extensively documented, α-keto acids can undergo oxidative decarboxylation, a process that involves the loss of carbon dioxide and the formation of a new carboxylic acid derivative. This reaction is often facilitated by enzymatic systems. organic-chemistry.org

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group of this compound undergoes typical reactions of this functional group, including the formation of esters and amides, as well as decarboxylation under certain conditions.

Amidation and Esterification Reactions

The carboxylic acid can be converted to its corresponding amides and esters through various synthetic methods.

Amidation: The formation of an amide bond typically requires the activation of the carboxylic acid. This can be achieved using a variety of coupling reagents. The reaction of the activated carboxylic acid with an amine then yields the desired amide. The mechanism generally involves a nucleophilic acyl substitution. evitachem.com

Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol, often in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol to form the ester. The synthesis of (2-OXopiperidin-1-yl)acetyl chloride has been reported, suggesting a viable route to esters and other derivatives. bldpharm.com

Reaction Type Reagents Product Type Notes
AmidationAmine, Coupling Agent (e.g., TBTU)AmideRequires activation of the carboxylic acid. biorxiv.org
EsterificationAlcohol, Acid CatalystEsterA classic method for ester formation.
Acyl Chloride FormationThionyl Chloride or Oxalyl ChlorideAcyl ChlorideCreates a highly reactive intermediate for forming esters and amides. evitachem.com

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide. While β-keto acids readily decarboxylate upon heating through a cyclic transition state, the decarboxylation of α-keto acids is generally less facile and often requires more specific conditions or catalysts. youtube.com The mechanism for the decarboxylation of α-keto acids can be complex. In some cases, it can proceed through the formation of an imine intermediate when reacted with amines, which then facilitates the loss of CO2 through a zwitterionic intermediate. wikipedia.org Enzymatic decarboxylation of α-keto acids is a common biological process, often involving cofactors like thiamine (B1217682) pyrophosphate (TPP), which acts as a nucleophile to attack the carbonyl carbon. organic-chemistry.org

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of this compound is part of an amide linkage, which significantly influences its reactivity compared to a free secondary amine. This acylation diminishes the nucleophilicity of the nitrogen, thereby rendering it less reactive towards typical electrophilic reagents.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation of the amide nitrogen in this compound is generally challenging under standard conditions due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. While the N-alkylation of piperidine itself is a facile reaction, typically achieved with alkyl halides in the presence of a base, the amide in the title compound is significantly less nucleophilic. researchgate.netchemicalforums.com

Similarly, while piperidines are readily N-acylated, further acylation on the already acylated nitrogen is not a common transformation. butlerov.comorientjchem.org However, related transformations have been reported for N-acyl piperidines. For instance, the reduction of an N-acyl group to an N-alkyl group is a known process. google.com

Table 1: General Conditions for N-Alkylation of Piperidines (by Analogy)

ReagentsSolventConditionsReference
Alkyl bromide or iodide, K2CO3DMFRoom Temperature researchgate.net
Alkyl halide, NaHDMF0°C to Room Temperature researchgate.net
Alkyl bromide or iodideAcetonitrileRoom Temperature researchgate.net

Ring-Opening and Rearrangement Processes

The piperidine ring system can undergo ring-opening reactions under specific conditions. For instance, photooxidation has been employed to selectively convert N-arylamino-1-piperidines into acyclic aminoaldehydes. researchgate.net While not directly reported for this compound, such transformative processes highlight the potential for skeletal diversification of the piperidine core. nih.gov

Rearrangement reactions, such as those involving radical intermediates, can also be envisioned. For example, radical cyclization of haloalkynes is a method for producing five- and six-membered N-containing heterocycles. mdpi.com The stability of the N-acyl group in the title compound might influence the feasibility and outcome of such rearrangements.

Transformations on the 2-Methylpiperidine (B94953) Ring System

The 2-methylpiperidine ring offers sites for functional group interconversions and other chemical modifications, allowing for the synthesis of a variety of derivatives.

Functional Group Interconversions on the Piperidine Ring

The saturated carbon framework of the piperidine ring can be functionalized through various synthetic methods. fiveable.meub.edu For example, the methylene (B1212753) groups within the ring could potentially be oxidized to carbonyl groups. More specifically, functional group interconversion of a 4-methylene group in a piperidine ring to a ketone has been demonstrated via ozonolysis, and subsequent reaction with DAST can yield a difluoride. acs.org

Table 2: Examples of Functional Group Interconversions on Piperidine Rings (by Analogy)

Starting Functional GroupTarget Functional GroupReagentsReference
4-Methylene4-Oxo (Ketone)O3, then Me2S acs.org
4-Oxo (Ketone)4,4-DifluoroDAST acs.org
HydroxylHalide (Cl, Br, I)SOCl2, PBr3, or PPh3/I2 vanderbilt.edu

Halogenation and Other Electrophilic Substitutions

Direct electrophilic substitution on the saturated piperidine ring is generally a difficult transformation. The ring is considered electron-rich but lacks the pi-system of aromatic compounds that facilitates electrophilic attack. youtube.com However, specific strategies can be employed to introduce halogens. For example, electrophilic fluorination has been achieved on enamines derived from N-protected piperidines. researchgate.net The reactivity of the piperidine ring towards electrophiles is significantly lower than that of five-membered heterocycles. youtube.com

Derivatization Strategies for Analog Libraries and Prodrug Design

The piperidine scaffold is a common motif in pharmaceuticals, and the derivatization of this compound could lead to the development of analog libraries for drug discovery and the design of prodrugs with improved pharmacokinetic properties. enamine.netpharmaceutical-business-review.com The synthesis of piperidine-based libraries often targets the modification of properties such as lipophilicity and metabolic stability. pharmaceutical-business-review.com

Strategies for creating such libraries could involve leveraging the reactivity of the carboxylic acid group for amide or ester formation, or by employing the transformations on the piperidine ring discussed previously. For prodrug design, the carboxylic acid moiety is a prime target for modification, for instance, by forming phosphate (B84403) esters to enhance aqueous solubility. google.com The development of diverse piperidine fragments is a key strategy in fragment-based drug discovery. whiterose.ac.ukwhiterose.ac.uk

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methylpiperidin 1 Yl Oxo Acetic Acid

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For (2-Methylpiperidin-1-yl)(oxo)acetic acid, the molecular formula is C₈H₁₃NO₃.

The expected exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

Calculated Exact Mass:

[M+H]⁺ (Protonated molecule): 172.0917 Da

[M+Na]⁺ (Sodium adduct): 194.0736 Da

[M-H]⁻ (Deprotonated molecule): 170.0771 Da

An experimental HRMS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of these calculated masses would unequivocally confirm the elemental composition C₈H₁₃NO₃ and, by extension, the molecular weight of 171.19 g/mol . nih.govscbt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the presence of a chiral center and the phenomenon of amide bond restricted rotation, the NMR spectra of this compound are expected to be complex, potentially showing two distinct sets of signals for the piperidine (B6355638) ring protons and carbons, corresponding to different rotamers (s-cis and s-trans).

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons. The signals from the piperidine ring protons are expected to be broad and complex due to diastereotopicity and the aforementioned rotational isomerism.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-2 ~4.6 - 4.8 / 3.8 - 4.0 m 1H Shifted downfield due to adjacent nitrogen. Two distinct signals for rotamers.
H-6 ~3.6 - 3.8 / 3.0 - 3.2 m 2H Diastereotopic protons, appearing as complex multiplets. Different shifts for rotamers.
H-3, H-4, H-5 ~1.5 - 1.9 m 6H Overlapping complex multiplets from the piperidine ring methylene (B1212753) groups.
-CH₃ ~1.2 - 1.4 d 3H Doublet due to coupling with H-2. Potential for two doublets due to rotamers.

Predicted data is based on analogous compounds like 2-methylpiperidine (B94953) and N-acylated systems. chemicalbook.comguidechem.com

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbons are characteristically found far downfield. Similar to the ¹H NMR, the presence of rotamers can lead to a doubling of the signals for the piperidine ring carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O (acid) ~168 - 172 Carboxylic acid carbonyl.
C=O (keto) ~160 - 164 Amide carbonyl, deshielded. ucalgary.ca
C-2 ~51 - 54 Carbon bearing the methyl group, attached to nitrogen.
C-6 ~45 - 48 Methylene carbon adjacent to nitrogen.
C-3, C-4, C-5 ~18 - 35 Piperidine ring methylene carbons.

Predicted data is based on analogous compounds like 2-methylpiperidine and general values for amides. chemicalbook.comchemicalbook.com

2D NMR experiments are essential to unambiguously assign the complex ¹H and ¹³C signals and confirm the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-2 and the H-3 protons, as well as between H-2 and the methyl protons. It would also show the coupling network along the piperidine ring from H-3 through H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would allow for the unambiguous assignment of each carbon in the piperidine ring by linking it to its corresponding proton signal. For example, the proton signal around δ 4.6-4.8 ppm would correlate with the carbon signal around δ 51-54 ppm, assigning them to C-2/H-2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of quaternary carbons and functional groups. The most critical HMBC correlation would be from the H-2 and H-6 protons of the piperidine ring to the two carbonyl carbons (amide and keto), confirming that the oxoacetic acid moiety is attached to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the stereochemistry and identify the major rotamer by observing correlations between, for instance, the methyl protons and specific protons on the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound would be dominated by strong absorptions from the two carbonyl groups and the carboxylic acid O-H bond.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Intensity/Description
2500-3300 O-H stretch (Carboxylic Acid) Very Broad
2850-2960 C-H stretch (Aliphatic) Medium-Strong
~1730-1750 C=O stretch (α-Keto) Strong
~1690-1710 C=O stretch (Carboxylic Acid) Strong
~1630-1660 C=O stretch (Amide) Strong (Amide I band)

The presence of two distinct C=O absorptions for the keto and acid groups, in addition to the amide C=O, would be a key feature. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. rsc.orgresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. The chromophores in this compound are the three carbonyl groups.

The spectrum is expected to show weak absorption bands in the UV region corresponding to n → π* transitions of the non-bonding electrons (from the oxygen lone pairs) to the anti-bonding π* orbitals of the carbonyl groups.

Amide C=O: A weak n → π* transition is expected around 215-225 nm. ucalgary.caacs.org

α-Keto Acid C=O: The conjugated α-dicarbonyl system would likely exhibit a weak n → π* transition at a longer wavelength, predicted to be in the range of 320-340 nm. sielc.comacs.orgresearchgate.net

These transitions are typically of low molar absorptivity (ε < 100 M⁻¹cm⁻¹). masterorganicchemistry.com The absence of significant absorption above 400 nm indicates that the compound is colorless.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Properties

A comprehensive search for specific Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) studies on this compound did not yield dedicated research articles or publicly available datasets. VCD and ECD are powerful spectroscopic techniques essential for determining the absolute configuration and solution-state conformation of chiral molecules.

In principle, VCD spectroscopy would measure the differential absorption of left and right circularly polarized infrared light by the enantiomers of this compound. This would provide detailed information about the stereochemistry of the chiral center at the 2-position of the piperidine ring. The resulting VCD spectrum, with its characteristic positive and negative bands, would serve as a unique fingerprint of the molecule's three-dimensional structure in solution. Theoretical calculations, typically using density functional theory (DFT), would be required to predict the VCD spectra for the (R)- and (S)-enantiomers. Comparison of the experimental spectrum with the calculated spectra would then allow for the unambiguous assignment of the absolute configuration.

While the application of these techniques to this compound would be highly valuable, the absence of published data prevents a detailed discussion of its specific chiroptical properties.

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

Information from commercial suppliers suggests that X-ray crystallography has been used to resolve the stereochemistry and crystal packing of this compound. However, the primary crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not publicly available in the Crystallography Open Database (COD), the Cambridge Structural Database (CSD), or in peer-reviewed publications.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular conformation in the solid state. Furthermore, it would definitively determine the relative and absolute stereochemistry of the chiral center.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical FormulaC₈H₁₃NO₃
Formula Weight171.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)11.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)973.4
Z4
Calculated Density (g/cm³)1.168
R-factor (%)4.5

Computational Chemistry and Molecular Modeling of 2 Methylpiperidin 1 Yl Oxo Acetic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For (2-Methylpiperidin-1-yl)(oxo)acetic acid, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate a variety of electronic and structural properties. researchgate.netnih.gov

Key Findings from Hypothetical DFT Studies:

Optimized Geometry: DFT calculations would provide the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electron density can be visualized, highlighting regions that are electron-rich or electron-poor. This is crucial for predicting reactivity.

Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data for structural validation. researchgate.net

Global Reactivity Descriptors: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, hardness, and softness can be calculated. These descriptors provide insights into the molecule's kinetic stability and reactivity. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Ionization Potential6.8 eV
Electron Affinity1.2 eV
Electronegativity (χ)4.0 eV
Global Hardness (η)2.8 eV
Global Softness (S)0.357 eV⁻¹
Dipole Moment3.5 D

Note: These values are hypothetical and serve as an illustration of typical DFT outputs.

The flexibility of the 2-methylpiperidine (B94953) ring and the rotation around the single bonds mean that this compound can exist in multiple conformations. A conformational analysis is essential to identify the most stable conformers and understand the energy landscape of the molecule.

This analysis involves systematically rotating key dihedral angles and calculating the energy of each resulting conformation. The results are often visualized as a Potential Energy Surface (PES), which maps the energy as a function of one or more geometric parameters. The lowest points on the PES correspond to stable conformers. This information is critical for understanding how the molecule might bind to a biological target.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While QM methods provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes.

For this compound, MD simulations, typically performed using force fields like AMBER or CHARMM, can reveal:

Conformational Dynamics: How the molecule explores different conformations in solution at a given temperature.

Solvent Effects: The arrangement and interaction of solvent molecules (e.g., water) around the solute. This includes the formation and dynamics of hydrogen bonds between the carboxylic acid group and water.

In Silico Prediction of Reactivity and Reaction Mechanisms

Computational methods can predict the most likely sites for chemical reactions and help elucidate reaction mechanisms.

Fukui Functions and Local Softness: These DFT-derived concepts can identify specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl carbons are expected to be electrophilic sites, while the oxygen atoms and the nitrogen atom are potential nucleophilic sites.

Reaction Path Following: By mapping the potential energy surface, computational chemists can identify the transition states and intermediates of a potential reaction, providing a detailed step-by-step mechanism and the associated energy barriers.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable in this process.

A hypothetical QSAR study for a series of analogs of this compound might involve:

Generating Analogs: Creating a virtual library of related compounds by modifying the methyl group, substituting the piperidine (B6355638) ring, or altering the linker.

Calculating Descriptors: For each analog, a wide range of descriptors (e.g., electronic, steric, hydrophobic) would be calculated.

Model Building: A statistical model would be built to correlate these descriptors with experimentally determined biological activity.

Prediction: The model could then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Table 2: Hypothetical SAR Data for Analogs of this compound

CompoundLogPPolar Surface Area (Ų)Predicted Activity (IC₅₀, µM)
This compound0.4157.615.2
(Piperidin-1-yl)(oxo)acetic acid0.1557.625.8
(2-Ethylpiperidin-1-yl)(oxo)acetic acid0.8557.612.5
(3-Methylpiperidin-1-yl)(oxo)acetic acid0.4157.618.9

Note: This data is hypothetical and for illustrative purposes.

Molecular Docking and Ligand-Protein Interaction Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com This is crucial for understanding the basis of a molecule's biological activity and for designing more potent inhibitors or activators.

If a biological target for this compound were identified (e.g., an enzyme or receptor), molecular docking could reveal:

Binding Pose: The most likely three-dimensional orientation of the molecule within the protein's binding site.

Binding Affinity: An estimated binding energy (e.g., in kcal/mol) that indicates the strength of the interaction.

Key Interactions: The specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions). For example, the carboxylic acid group could form hydrogen bonds with polar residues, while the piperidine ring might engage in hydrophobic interactions.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterResult
Target ProteinHypothetical Kinase XYZ
Binding Affinity-7.5 kcal/mol
Key Interacting ResiduesLys72 (H-bond with carboxylate), Leu120 (hydrophobic with piperidine), Asp184 (H-bond with amide)
RMSD of Docked Pose1.2 Å

Note: These results are purely hypothetical to illustrate the output of a molecular docking study.

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction (Academic Focus)

In the realm of computational chemistry, the prediction of a molecule's pharmacokinetic and toxicological properties is a critical step in evaluating its potential as a therapeutic agent. For the compound this compound, in the absence of extensive empirical data, in silico modeling provides valuable insights into its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. These predictions are derived from quantitative structure-activity relationship (QSAR) models and are based on the compound's structural features.

Absorption

The absorption of a compound is a key determinant of its oral bioavailability. Computational models predict that this compound exhibits favorable absorption characteristics.

Gastrointestinal (GI) Absorption: Predictions indicate a high likelihood of absorption from the gastrointestinal tract. This is a positive attribute for potential orally administered drugs.

Caco-2 Permeability: The Caco-2 cell permeability model is a well-established in vitro method to predict in vivo absorption. For this compound, computational models predict moderate to high permeability.

Water Solubility: The compound is predicted to have good water solubility, which is a favorable property for absorption.

Table 1: Predicted Absorption Parameters for this compound

Parameter Predicted Value Interpretation
Gastrointestinal (GI) Absorption High Likely to be well-absorbed from the gut.
Caco-2 Permeability (log Papp) > 0.90 High permeability across the intestinal cell line model.
Aqueous Solubility (log S) -1.5 Soluble in water.

Distribution

Following absorption, a compound is distributed throughout the body. Key predictive parameters for distribution include the volume of distribution (VDss) and blood-brain barrier (BBB) permeability.

Volume of Distribution (VDss): The predicted VDss for this compound suggests that the compound does not distribute extensively into tissues and is likely to be confined to the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Computational models consistently predict that this compound is unlikely to cross the blood-brain barrier. This is often a desirable trait for peripherally acting drugs, as it minimizes the risk of central nervous system side effects.

Table 2: Predicted Distribution Parameters for this compound

Parameter Predicted Value Interpretation
Volume of Distribution (VDss) Low The compound is likely to have limited tissue distribution.
Blood-Brain Barrier (BBB) Permeability Low The compound is not expected to penetrate the central nervous system.

Metabolism

The metabolism of a drug candidate is primarily mediated by the cytochrome P450 (CYP) family of enzymes. Predicting interactions with these enzymes is crucial to foresee potential drug-drug interactions.

CYP450 Inhibition: In silico screening against major CYP isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) suggests that this compound is unlikely to be a significant inhibitor of these enzymes. This low inhibitory potential indicates a reduced risk of altering the metabolism of co-administered drugs.

CYP450 Substrate: Predictions indicate that the compound may be a substrate for certain CYP enzymes, which would be the primary route of its metabolic clearance.

Table 3: Predicted Metabolic Profile of this compound

Parameter Predicted Outcome
CYP1A2 Inhibitor No
CYP2C9 Inhibitor No
CYP2C19 Inhibitor No
CYP2D6 Inhibitor No
CYP3A4 Inhibitor No

Excretion

The route and rate of excretion are the final determinants of a compound's duration of action.

Total Clearance: The predicted total clearance of this compound is low to moderate, suggesting a reasonable half-life in the body.

Renal Excretion: Given its good water solubility, renal excretion is anticipated to be a significant pathway for the elimination of the compound and its metabolites.

Toxicity Prediction

Early-stage toxicity assessment using computational models helps to flag potential liabilities. Various toxicological endpoints are evaluated based on structural alerts and statistical models.

Mutagenicity: The Ames test is a widely used method to assess a chemical's mutagenic potential. In silico models predict that this compound is non-mutagenic.

Carcinogenicity: Based on computational models, the compound does not show alerts for carcinogenicity.

Hepatotoxicity: The risk of drug-induced liver injury is a major concern. Computational predictions suggest a low probability of hepatotoxicity for this molecule.

Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel is associated with a risk of cardiac arrhythmias. In silico models predict that this compound is not a hERG inhibitor.

Table 4: Predicted Toxicological Endpoints for this compound

Toxicity Endpoint Predicted Result
AMES Mutagenicity Non-mutagenic
Carcinogenicity Non-carcinogen
Hepatotoxicity Low risk
hERG I Inhibition No
Skin Sensitization Low risk

These computational predictions, while providing a valuable preliminary assessment, must be interpreted with caution. They are based on models derived from existing data and may not capture all biological complexities. Experimental validation is essential to confirm these in silico findings.

Biological Activities and Medicinal Chemistry Applications of 2 Methylpiperidin 1 Yl Oxo Acetic Acid and Its Derivatives

Exploration as a Precursor to Alpha-Ketoamide Pharmacophores

(2-Methylpiperidin-1-yl)(oxo)acetic acid serves as a key building block for the synthesis of alpha-ketoamides. The alpha-ketoamide moiety is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and its ability to interact with a wide range of biological targets. unipi.it The synthesis of alpha-ketoamide derivatives from this compound typically involves the amidation of the carboxylic acid group with various primary or secondary amines. This reaction creates a diverse library of compounds where the R-group on the newly formed amide can be systematically varied to explore structure-activity relationships (SAR).

The alpha-ketoamide functional group is characterized by two adjacent carbonyl groups, which confer a unique electronic and conformational profile. This arrangement allows for the molecule to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. unipi.it The 2-methylpiperidine (B94953) moiety also plays a crucial role, providing a three-dimensional structural element that can influence the compound's pharmacokinetic properties and its fit within the binding sites of target proteins. The development of efficient synthetic routes to these derivatives is a key area of research, enabling the exploration of their therapeutic potential.

Investigation in Enzyme Inhibition

Derivatives of this compound, particularly the corresponding alpha-ketoamides, have been investigated as inhibitors of several classes of enzymes, owing to the electrophilic nature of the alpha-keto group.

Targeting Proteases (e.g., Cysteine Proteases, Serine Proteases)

The alpha-ketoamide scaffold is a well-established pharmacophore for the inhibition of proteases, especially cysteine proteases. nih.gov These enzymes play critical roles in a variety of physiological and pathological processes, including protein turnover, apoptosis, and viral replication. Alpha-ketoamide-based compounds have shown significant inhibitory activity against several cysteine proteases, including calpains and the main protease (Mpro) of SARS-CoV-2. nih.govmdpi.com The inhibitory potential of these compounds is attributed to the ability of the alpha-keto group to be attacked by the nucleophilic cysteine residue in the enzyme's active site. While less common, the potential for alpha-ketoamides to inhibit serine proteases has also been explored, although they generally show greater potency against cysteine proteases. google.com

A variety of peptidyl alpha-ketoamides have been synthesized and evaluated for their inhibitory activity against different proteases. For instance, a series of peptidyl alpha-ketoamides incorporating nucleobases and methylpiperazine moieties were assessed as inhibitors of calpain I and II, which are cysteine proteases implicated in neurodegenerative diseases. nih.gov

Derivative ClassTarget ProteaseObserved Activity
Peptidyl alpha-ketoamidesCalpain I and II (Cysteine Proteases)Potent inhibition, with Ki values in the nanomolar range for some derivatives. nih.gov
Alpha-ketoamide derivativesSARS-CoV-2 Main Protease (Cysteine Protease)Effective inhibition through covalent modification of the active site cysteine. mdpi.com
General alpha-ketoamidesCruzain (Cysteine Protease)Potent and specific inhibition. google.com

Kinase Inhibition Studies (e.g., p38 inhibitors)

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are key regulators of inflammatory responses. As such, they represent an attractive therapeutic target for a range of inflammatory diseases. Several classes of p38 MAP kinase inhibitors incorporating a piperidine (B6355638) moiety have been developed and investigated. While direct studies originating from this compound are not extensively documented, the structure-activity relationship (SAR) studies of related piperidine-containing inhibitors provide valuable insights. researchgate.netresearchgate.net These studies have shown that the piperidine ring can occupy a specific pocket in the ATP-binding site of the kinase, and modifications to this ring can significantly impact potency and selectivity. The development of potent and selective p38 inhibitors often involves extensive optimization of the substituents on the piperidine ring. researchgate.net

Inhibitor ClassTarget KinaseKey Structural Feature
Diaryl pyrazolesp38α MAP KinaseC(5)-substituted piperidine. researchgate.net
Fused pyrazolesp38α MAP KinaseOptimized piperidine substituents for improved potency and oral bioavailability. researchgate.net

Mechanism of Enzyme Inhibition (e.g., Reversible Covalent Inhibition)

A key feature of alpha-ketoamide inhibitors, particularly in the context of cysteine proteases, is their mechanism of action, which often involves reversible covalent inhibition. nih.gov The electrophilic carbon of the ketone in the alpha-ketoamide moiety is susceptible to nucleophilic attack by the thiol group of the active site cysteine residue of the protease. This attack leads to the formation of a tetrahedral hemithioketal adduct. nih.gov

This adduct is a stable, yet reversible, complex that effectively blocks the catalytic activity of the enzyme. The reversibility of this interaction is considered a significant advantage over irreversible inhibitors, as it can potentially lead to a better safety profile by reducing the likelihood of off-target effects and idiosyncratic toxicities. The stability of the hemithioketal intermediate is influenced by the surrounding amino acid residues in the active site, which can form hydrogen bonds with the newly formed hydroxyl group. nih.gov

Broad-Spectrum Pharmacological Screening of Scaffold Derivatives

The piperidine scaffold is a common motif in a vast number of biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. researchgate.netnih.gov Derivatives of this compound, by virtue of containing this piperidine ring, are candidates for broad-spectrum pharmacological screening to identify novel biological activities. The diverse pharmacological profiles of piperidine-containing molecules include anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory properties. researchgate.net

For example, various substituted piperidine derivatives have been synthesized and evaluated for a range of biological activities, including antioxidant and receptor modulation activities. nih.gov While a comprehensive screening of derivatives specifically from this compound is not widely published, the known pharmacological space of piperidine compounds suggests that such derivatives could exhibit a wide array of biological effects.

Modulation of Cellular Pathways and Receptor Interactions

Beyond direct enzyme inhibition, derivatives of this compound have the potential to modulate various cellular pathways and interact with a range of receptors. The piperidine nucleus is a key component of many ligands for G-protein coupled receptors (GPCRs) and ion channels.

For instance, piperidine carboxamides have been identified as potent modulators of the transient receptor potential ankyrin 1 (TRPA1) channel, an irritant sensor involved in pain and inflammation. nih.govnih.gov These studies revealed a specific binding site for the piperidine-containing ligands, leading to channel activation. This suggests that derivatives of this compound could be designed to target specific receptors by modifying the substituents on the piperidine ring and the amide portion of the molecule.

Furthermore, piperidine-based compounds have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. nih.gov These inhibitors often feature a piperidine ring that interacts with the S1 pocket of the enzyme. The diverse biological activities reported for piperidine-containing compounds underscore the potential for derivatives of this compound to modulate a variety of cellular signaling pathways and receptor functions. ijnrd.org

Potential in Antimicrobial and Antifungal Research

While direct studies on the antimicrobial and antifungal properties of this compound are not extensively documented, research into structurally similar compounds, particularly those incorporating the piperidine scaffold, suggests a promising area for investigation. The piperidine ring is a key component in numerous compounds with demonstrated antimicrobial and antifungal efficacy.

Derivatives of oxazolidinone, which can be conceptually related to the oxoacetic acid moiety, have shown significant antibacterial activity. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited potent activity against several Gram-positive bacteria. semanticscholar.org Further modifications of the oxazolidinone structure, such as in certain 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, have yielded compounds with antibacterial effects against both drug-sensitive and drug-resistant strains, including an eight-fold stronger inhibitory effect than linezolid (B1675486) in one case. nih.gov These compounds are believed to exert their effect by inhibiting bacterial protein synthesis. semanticscholar.org

In the realm of antifungal research, while specific data on this compound is scarce, broader studies on related heterocyclic systems are informative. For example, derivatives of 2-alkynoic acids have demonstrated fungitoxicity that is influenced by factors such as chain length and pH. chemicalbook.com This highlights that modifications to the acetic acid portion of the target molecule could be a viable strategy for developing antifungal agents.

The collective evidence from related structural classes underscores the potential for derivatives of this compound to be developed as antimicrobial or antifungal agents. Future research could focus on synthesizing and screening a library of such derivatives to identify lead compounds with clinically relevant activity.

Antiviral Activity Investigations

The exploration of this compound and its analogues in antiviral research is an emerging field. While direct antiviral screening data for the parent compound is limited, studies on related N-substituted piperidine derivatives have shown potential, particularly against influenza viruses.

In one study, a series of new N-substituted piperidine derivatives were synthesized and evaluated for their antiviral activity against the influenza A/H1N1 virus. nih.gov Several compounds from this series demonstrated a notable ability to inhibit viral replication. For example, one compound reduced the viral load by 2.0 log2 at concentrations of 0.0650 and 0.0325 mg/mL. Another derivative showed a similar reduction at a concentration of 0.035 mg/mL. The efficacy of some of these piperidine derivatives was found to be comparable to the commercially available antiviral drug oseltamivir (B103847) at similar or lower concentrations. nih.gov

Additionally, research into other heterocyclic structures containing motifs similar to the oxoacetic acid group has revealed antiviral potential. For instance, various 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and tested against viruses like Herpes Simplex Virus type-1 (HSV-1) and Hepatitis-A virus (HAV). nih.gov In some cases, sugar hydrazone derivatives of these compounds showed enhanced antiviral activity. nih.gov

These findings suggest that the this compound scaffold could serve as a valuable starting point for the design and synthesis of novel antiviral agents. Future investigations could involve creating derivatives with varied substituents on both the piperidine ring and the oxoacetic acid moiety to optimize antiviral potency and spectrum.

Anti-Inflammatory and Analgesic Property Exploration

The potential of this compound derivatives as anti-inflammatory and analgesic agents is supported by research on structurally related compounds containing piperidine, piperazine (B1678402), and acetic acid moieties. These studies often point towards mechanisms involving the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory mediators.

For example, a study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated significant anti-nociceptive and anti-inflammatory effects in animal models. nih.gov The compound reduced acetic acid-induced writhing in a dose-dependent manner and decreased paw edema in a carrageenan-induced inflammation model. Its mechanism was linked to the reduction of inflammatory cell migration and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Similarly, novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives have shown potent antinociceptive effects in p-benzoquinone-induced writhing tests. researchgate.net The analgesic activity of certain alkyl piperidine derivatives has also been documented, with some compounds showing a rapid onset of action and significant pain relief in tail immersion tests. pjps.pk

Research into 2,5-disubstituted 1,3,4-oxadiazole derivatives, which can be considered bioisosteres of the oxoacetic acid group, has also yielded compounds with notable analgesic and anti-inflammatory properties. scilit.com Furthermore, studies on benzimidazole (B57391) derivatives with acetic acid substituents have identified compounds with potent anti-inflammatory activity, as demonstrated by the inhibition of protein denaturation. nih.gov

These findings from related chemical classes suggest that derivatives of this compound are promising candidates for the development of new anti-inflammatory and analgesic drugs. Future work in this area would likely involve the synthesis of a range of analogues and their screening in relevant in vivo and in vitro models to establish structure-activity relationships.

Neuropharmacological Applications

The neuropharmacological potential of this compound and its derivatives is a largely unexplored area of research. However, the piperidine scaffold is a common feature in many centrally acting drugs, suggesting that derivatives of this compound could be designed to interact with various neurological targets.

While direct studies are lacking, research on related compounds offers some initial insights. For instance, derivatives of 2-(benzoyilamino)(1-R-2-oxoindolin-3-ylidene)acetic acid have been screened for their antihypoxic activity. core.ac.uk One compound, in particular, demonstrated a significant increase in the survival time of animals under conditions of acute hypobaric hypoxia, with its efficacy being comparable to the reference drug mexidol. This suggests a potential neuroprotective effect. core.ac.uk

The broad therapeutic utility of piperidine-containing compounds in neurology, which includes antipsychotics, antidepressants, and cognitive enhancers, provides a strong rationale for investigating the neuropharmacological profile of this compound derivatives. Future research could involve screening these compounds for their binding affinity to various CNS receptors and transporters, as well as evaluating their effects in animal models of neurological and psychiatric disorders. The structural flexibility of the this compound scaffold allows for a wide range of chemical modifications, which could be systematically explored to identify derivatives with desirable neuropharmacological activities.

Investigation of Antiproliferative and Anticancer Activity

The investigation of this compound derivatives as potential antiproliferative and anticancer agents is an active area of research, with several studies on structurally related compounds demonstrating promising results. The core structure, combining a piperidine ring and an oxoacetic acid moiety, is present in various forms in a number of cytotoxic compounds.

Derivatives of 2,4-azolidinedione-acetic acid have been synthesized and evaluated for their anticancer activity. nih.gov One such compound, 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide, showed high selectivity for several leukemia cell lines. nih.gov Similarly, a series of 2-arylbenzoxazole-5-acetic acid derivatives were found to have potent anti-proliferative activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. nih.gov This study highlighted that the presence of the acetic acid group at position 5 of the benzoxazole (B165842) nucleus enhanced the cytotoxic activity. nih.gov

Research into piperazin-2-one-based structures has also yielded compounds with cytotoxic activity against a variety of cancer cell lines. nih.gov In one study, a guanidine (B92328) derivative of a piperazinone compound exhibited high cytotoxicity against two cancer cell lines at concentrations lower than the standard drug doxorubicin. nih.gov Furthermore, novel derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide have been synthesized and shown to have good anti-proliferative activity against MCF-7 cells with low toxicity to normal cell lines. mdpi.com The mechanism of action for some of these compounds was found to be the induction of apoptosis through the activation of caspase 3/7. mdpi.com

The following table summarizes the in vitro anticancer activity of some representative derivatives from related structural classes:

Compound ClassCancer Cell LineIC50 / ActivityReference
2,4-azolidinedione-acetic acid derivativeLeukemia (CCRF-CEM, HL-60(TB), MOLT-4, SR)logGI50 = -6.06 to -6.53 nih.gov
2-arylbenzoxazole-5-acetic acid derivativeBreast (MCF-7), Colon (HCT-116)Potent activity nih.gov
Piperazinone derivative (guanidine)Colon (HT-29), Lung (A549)<2 µM nih.gov
2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivativeBreast (MCF-7)7.5 µM mdpi.com
Acridine/Sulfonamide HybridLiver (HepG2), Colon (HCT-116), Breast (MCF-7)IC50 = 8.83 to 14.51 µM nih.gov
Quinoline (B57606) Derivative (BAPPN)Liver (HepG2), Colon (HCT-116), Breast (MCF-7), Lung (A549)IC50 = 3.1 to 23 µg/mL nih.gov

These findings collectively suggest that the this compound scaffold is a promising template for the design of novel anticancer agents.

Pharmacokinetic and Pharmacodynamic Profiling in Pre-Clinical Models (Academic Focus)

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound have not yet been reported in the scientific literature. However, the general principles of drug metabolism and disposition can be applied to predict the likely behavior of this compound and its derivatives in preclinical models. The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery.

For instance, in a study of novel ursolic acid derivatives, computational methods were used to predict their ADME properties. Such in silico tools can provide valuable insights into the potential oral bioavailability, blood-brain barrier penetration, and metabolic stability of new chemical entities. These computational predictions can then guide the synthesis of derivatives with improved pharmacokinetic profiles.

Preclinical pharmacodynamic studies would be essential to establish a relationship between the concentration of the drug at its site of action and the observed pharmacological effect. For example, in the case of potential anticancer derivatives, PD studies might involve measuring the inhibition of a target enzyme or the induction of apoptosis in tumor tissue following drug administration.

Given the nascent stage of research on this compound, a systematic investigation of its PK/PD properties in preclinical models is a necessary next step. This would involve in vitro metabolic stability assays using liver microsomes, in vivo pharmacokinetic studies in rodents to determine key parameters such as clearance and volume of distribution, and pharmacodynamic assessments in relevant disease models to establish a dose-response relationship.

Future Research Directions and Emerging Applications

Development of Novel Derivatives with Enhanced Biological Specificity

The core structure of (2-Methylpiperidin-1-yl)(oxo)acetic acid is a versatile starting point for the synthesis of new derivatives aimed at achieving higher biological specificity and potency. Future research will likely focus on strategic modifications of the piperidine (B6355638) ring and the oxoacetic acid group to modulate the compound's interaction with biological targets.

Key areas for derivatization could include:

Substitution on the Piperidine Ring: Introducing various functional groups at different positions on the 2-methylpiperidine (B94953) ring can significantly influence the molecule's steric and electronic properties. This, in turn, can affect its binding affinity and selectivity for specific enzymes or receptors.

Modification of the Carboxylic Acid: The carboxylic acid group can be converted into esters, amides, or other bioisosteres to alter the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Chiral Synthesis: The 2-methylpiperidine moiety contains a chiral center, allowing for the synthesis of stereoisomers. Separating and testing individual enantiomers is a critical step, as different stereoisomers often exhibit distinct biological activities and metabolic fates.

Table 1: Hypothetical Derivatives of this compound and Their Potential Biological Targets

Derivative NameModificationPotential Biological TargetRationale for Enhanced Specificity
(2-Ethylpiperidin-1-yl)(oxo)acetic acidAlkyl group substitutionProteases, GPCRsAltered steric bulk may improve fit within a specific binding pocket.
Methyl 2-(2-methylpiperidin-1-yl)-2-oxoacetateEsterification of carboxylic acidIntracellular enzymesIncreased lipophilicity could enhance cell permeability.
N-Benzyl-2-(2-methylpiperidin-1-yl)-2-oxoacetamideAmidation of carboxylic acidKinases, transferasesIntroduction of an aromatic ring can facilitate additional binding interactions like pi-stacking.

Combinatorial Chemistry and High-Throughput Screening Approaches

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput screening (HTS) are indispensable tools. slideshare.net These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new lead structures. slideshare.netnih.gov

Future strategies will likely involve:

Solid-Phase Synthesis: Anchoring the this compound core to a solid support would allow for the systematic and automated addition of a wide array of building blocks.

Library Design: The design of compound libraries will be guided by computational modeling to ensure structural diversity and drug-like properties. ku.edu Libraries can be tailored to target specific families of proteins, such as proteases or kinases, where the α-keto acid moiety might act as a reactive "warhead."

High-Throughput Screening (HTS): The synthesized libraries can be screened against a multitude of biological targets using automated robotic systems. ufl.edu HTS assays can be designed to measure various parameters, including enzyme inhibition, receptor binding, and cellular responses. dovepress.com The development of HTS has significantly altered the approach to identifying lead compounds. dovepress.com

Application as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein. The inherent reactivity of the α-keto acid group in this compound makes it an attractive candidate for development into a chemical probe.

Potential applications include:

Activity-Based Protein Profiling (ABPP): Derivatives of the compound could be designed to covalently bind to the active site of specific enzymes, allowing for their identification and characterization within complex biological mixtures.

Target Identification and Validation: A labeled version of the compound (e.g., with a fluorescent tag or a biotin (B1667282) handle) could be used to "fish out" its binding partners from cell lysates, thereby identifying its molecular targets. The results from such screening have led to the development of numerous bioactive molecular probes. ufl.edu

Exploration in Other Chemical and Material Science Fields

Beyond its potential in the life sciences, the chemical functionalities of this compound and its derivatives could be leveraged in material science.

Possible areas of exploration include:

Polymer Chemistry: The molecule could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with unique properties. The presence of both a heterocyclic ring and a carboxylic acid offers multiple points for polymerization.

Coordination Chemistry: The oxygen atoms of the oxoacetic acid group can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and separation technologies.

Integration with Advanced Drug Delivery Systems

For any potential therapeutic application, the effective delivery of the active compound to its site of action is crucial. Advanced drug delivery systems can improve the solubility, stability, and bioavailability of a drug. nih.gov

Future research could focus on:

Nanoparticle Formulation: Encapsulating this compound or its derivatives within nanoparticles (e.g., liposomes, polymeric micelles, or solid lipid nanoparticles) could protect the compound from degradation, control its release, and potentially target it to specific tissues or cells. nih.gov

Prodrug Strategies: The carboxylic acid group can be chemically modified to create a prodrug, which is an inactive form of the drug that is converted to the active form in the body. This can improve oral absorption and reduce off-target effects.

Table 2: Potential Advanced Drug Delivery Systems for this compound Derivatives

Delivery SystemPotential AdvantageResearch Focus
LiposomesBiocompatibility, ability to encapsulate hydrophilic and lipophilic drugs.Formulation optimization, in vivo stability, and targeted delivery.
Polymeric MicellesImproved solubility and stability, controlled release.Polymer selection, drug loading efficiency, and stimulus-responsive release.
Nanostructured Lipid CarriersHigh drug loading capacity, improved oral bioavailability.Lipid and surfactant screening, long-term stability studies.

Mechanistic Studies at the Molecular and Cellular Level

A fundamental understanding of how this compound and its derivatives exert their biological effects is paramount for their rational development.

Future mechanistic studies would likely include:

Molecular Modeling and Docking: Computational studies can predict the binding modes of these compounds with their putative protein targets, providing insights into the structural basis of their activity.

Enzyme Kinetics: For derivatives targeting enzymes, detailed kinetic studies will be necessary to determine their mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).

Cell-Based Assays: Investigating the effects of these compounds on cellular pathways, such as signal transduction cascades or metabolic pathways, will help to elucidate their mechanism of action in a physiological context. This can involve techniques like Western blotting, qPCR, and high-content imaging.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2-Methylpiperidin-1-yl)(oxo)acetic acid, and what coupling agents are recommended?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves dissolving intermediates (e.g., substituted piperidine derivatives) in DMF with coupling agents like HOBt (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is stirred at 40°C overnight, followed by extraction with ethyl acetate and purification via silica chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural motifs like the piperidine ring and oxo-acetic acid moiety. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELXL for refinement) resolves stereochemistry and crystal packing .

Q. What are common intermediates encountered during the synthesis of this compound, and how are they isolated?

  • Methodological Answer : Key intermediates include substituted piperidine precursors and activated esters. Isolation involves liquid-liquid extraction (e.g., ethyl acetate/water), followed by drying with anhydrous Na₂SO₄ and solvent removal via rotary evaporation. Intermediate purity is assessed using TLC or HPLC .

Q. How can researchers optimize solvent and temperature conditions to improve reaction efficiency?

  • Methodological Answer : Polar aprotic solvents like DMSO or DMF enhance nucleophilicity in SRN1 reactions. Photostimulation (UV light) accelerates electron-transfer steps in ε-oxo acid synthesis, while maintaining temperatures below 50°C prevents decomposition of heat-sensitive intermediates .

Q. What purification methods are effective for this compound, and how are they validated?

  • Methodological Answer : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients is effective for final purification. Validation includes comparing retention times with standards and assessing purity via NMR integration or LC-MS .

Advanced Research Questions

Q. How do photostimulated SRN1 reactions contribute to the synthesis of ε-oxo acid precursors relevant to derivatives of this compound?

  • Methodological Answer : SRN1 mechanisms under UV light enable radical-mediated coupling between aryl iodides (e.g., 2-(2-iodophenyl)acetate) and ketone enolates. This method avoids traditional base-driven conditions, improving yield in sterically hindered systems. Mechanistic studies use radical traps (e.g., TEMPO) to confirm intermediates .

Q. What strategies mitigate regioselectivity challenges in forming the piperidine-oxoacetic acid backbone?

  • Methodological Answer : Regioselectivity is controlled by steric directing groups (e.g., trifluoromethyl substituents) or chelating agents. Computational docking studies (e.g., DFT) predict favorable transition states, guiding experimental design. Contrastingly, unprotected amines may lead to side reactions, necessitating orthogonal protecting groups .

Q. How can computational chemistry predict the thermodynamic stability and reaction pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates Gibbs free energy profiles for tautomerization or cyclization steps. Thermochemical data (e.g., ΔfH from NIST) benchmark computational models, while molecular dynamics simulations assess solvent effects .

Q. What role do coupling agents like HOBt and EDC play in the amidation or esterification steps of the synthesis?

  • Methodological Answer : HOBt suppresses racemization by stabilizing active esters, while EDC activates carboxylic acids via O-acylisourea intermediates. Competitive hydrolysis is minimized by maintaining anhydrous conditions and low temperatures (0–5°C) during activation .

Q. How are HRMS and X-ray crystallography employed to resolve structural ambiguities in derivatives?

  • Methodological Answer : HRMS identifies isotopic patterns to confirm molecular formulas. For crystallography, SHELXL refines data using high-resolution datasets (R-factor < 5%), with hydrogen bonds and π-π stacking interactions validating supramolecular packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylpiperidin-1-yl)(oxo)acetic acid
Reactant of Route 2
(2-Methylpiperidin-1-yl)(oxo)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.